2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
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Overview
Description
2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholine ring, a phenylethyl group, and a pyrrolopyrimidine core.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s plausible that it could bind to protein targets and modulate their activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets. Specific information about how these factors influence the action of 2-(morpholin-4-yl)-n-(2-phenylethyl)-5h,6h,7h-pyrrolo[3,4-d]pyrimidine-6-carboxamide is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolopyrimidine core, followed by the introduction of the morpholine and phenylethyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide: Known for its potent STAT6 inhibitory activity.
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: A potent PI3 kinase inhibitor.
Uniqueness
2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a morpholine ring, phenylethyl group, and pyrrolopyrimidine core sets it apart from other similar compounds.
Properties
IUPAC Name |
2-morpholin-4-yl-N-(2-phenylethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-19(20-7-6-15-4-2-1-3-5-15)24-13-16-12-21-18(22-17(16)14-24)23-8-10-26-11-9-23/h1-5,12H,6-11,13-14H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJMKPLLYCDZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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